molecular formula C16H14ClFN2O3 B2676869 N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 899748-83-5

N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2676869
M. Wt: 336.75
InChI Key: WBLBKJHJANRNMK-UHFFFAOYSA-N
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Description

“N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide” appears to be an organic compound. It contains a chloro-fluoro phenyl group (a benzene ring with chlorine and fluorine substituents), a methoxybenzyl group (a benzene ring with a methoxy and a methyl substituent), and an oxalamide group (a type of amide).



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and benzyl precursors with oxalic acid or a derivative thereof. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and benzyl groups), polar bonds (from the oxalamide group and the halogens), and potential for hydrogen bonding (from the amide group).



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The aromatic rings might undergo electrophilic aromatic substitution reactions, the amide group could participate in condensation reactions, and the halogens might be displaced in nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Some general predictions can be made based on the functional groups present: the compound is likely to be solid at room temperature, moderately polar, and somewhat soluble in common organic solvents.


Scientific Research Applications

Chemical Synthesis and Practical Applications

A study by Qiu et al. (2009) focuses on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound that shares fluorine and bromine substituents with the compound of interest. This research is pertinent as it outlines a methodology for the synthesis of complex molecules that could be relevant for constructing molecules like N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide, emphasizing the utility of cross-coupling reactions and considerations for industrial scale-up Qiu et al., 2009.

Molecular Imaging and Toxicity

Alford et al. (2009) review the toxicity of organic fluorophores used in molecular imaging, a field relevant to the study of chemical compounds like N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide if they were to be used as imaging agents. This paper highlights the importance of assessing the safety of chemical compounds before their application in vivo, including considerations for cytotoxicity and mutagenicity Alford et al., 2009.

Environmental and Health Impacts

Kimbrough (1995) provides an update on the health effects of polychlorinated biphenyls (PCBs), offering insights into the environmental persistence and potential health risks of chlorinated compounds. While the focus is on PCBs, this review indirectly informs on the broader concerns associated with chlorinated organic compounds, including potential toxicity and environmental degradation concerns that could be relevant to the compound Kimbrough, 1995.

Analytical and Diagnostic Techniques

Samborski et al. (2009) discuss strategies for using plant sensors-based diagnostic information for nitrogen recommendations, showcasing the application of analytical techniques in agriculture. Although not directly related, the methodologies for sensing and diagnostics could be applied in research involving chemical compounds to assess their effects on biological systems or environments Samborski et al., 2009.

Safety And Hazards

As with any chemical compound, handling “N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or in contact with skin. The specific hazards would depend on various factors including the compound’s reactivity, toxicity, and volatility.


Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be of interest in fields like medicinal chemistry (if it has biological activity), materials science (if it has unique physical properties), or synthetic chemistry (as a building block for more complex structures).


properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3/c1-23-14-5-3-2-4-10(14)9-19-15(21)16(22)20-11-6-7-13(18)12(17)8-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLBKJHJANRNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide

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